"ethyl N-(4-acetyl-2-nitrophenyl)glycinate stability and storage"
"ethyl N-(4-acetyl-2-nitrophenyl)glycinate stability and storage"
An In-depth Technical Guide to the Stability and Storage of Ethyl N-(4-acetyl-2-nitrophenyl)glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is a multifaceted organic molecule featuring several key functional groups that dictate its chemical behavior, stability, and handling requirements. As a derivative of nitrophenylalanine, it belongs to a class of compounds widely utilized as intermediates in organic synthesis and pharmaceutical development.[1] The presence of an ethyl ester, a secondary amine, an acetyl group, and a nitroaromatic ring system introduces specific vulnerabilities and dictates a precise approach to its storage and handling to ensure its integrity for research and development applications.
This guide provides a comprehensive overview of the stability profile of Ethyl N-(4-acetyl-2-nitrophenyl)glycinate, grounded in the principles of physical organic chemistry and supported by data from analogous structures. We will explore its inherent chemical properties, potential degradation pathways, and provide field-proven protocols for its storage, handling, and stability assessment.
Compound Profile and Physicochemical Properties
Structural Features:
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Ethyl Ester Group: Susceptible to hydrolysis under both acidic and basic conditions.[4]
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Nitroaromatic System: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can render the molecule susceptible to nucleophilic substitution and light-induced degradation (photolysis).[5][6]
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Acetyl Group: A relatively stable ketone functionality.
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Secondary Amine (glycinate moiety): Can be a site for oxidation.
Predicted Physicochemical Properties:
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₁₂H₁₄N₂O₅ | Based on ethyl ester of C₁₀H₁₀N₂O₅ |
| Molecular Weight | 266.25 g/mol | Calculated from molecular formula |
| Appearance | White to slightly yellowish powder | Inferred from similar compounds like Acetyl-glycine 4-nitrophenyl ester.[1] |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone) and sparingly soluble in water. | General property of similar organic esters. |
| pKa | ~3.91 (for the parent carboxylic acid) | The ester form will not have this acidic proton.[3] |
Critical Stability Factors and Potential Degradation Pathways
The long-term stability of Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is primarily influenced by three environmental factors: moisture, pH, and light. Understanding the degradation mechanisms associated with these factors is crucial for preserving the compound's purity and potency.
Hydrolytic Degradation
The most significant and probable degradation pathway for this molecule is the hydrolysis of the ethyl ester bond.[7] This reaction, literally "splitting with water," can be catalyzed by the presence of acids or bases.[4]
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Mechanism: The ester linkage is attacked by a water molecule (or hydroxide ion), leading to the cleavage of the C-O bond and formation of the parent carboxylic acid, N-(4-acetyl-2-nitrophenyl)glycine, and ethanol.
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Causality: Basic hydrolysis (saponification) is typically much faster and is irreversible because the resulting carboxylate anion is deprotonated and is not susceptible to nucleophilic attack by the alcohol.[8] Acid-catalyzed hydrolysis is a reversible equilibrium process.[7]
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Consequence: The formation of the parent acid impurity alters the physicochemical properties of the material and is a critical quality attribute to monitor.
Photodegradation
Nitroaromatic compounds are known to be sensitive to ultraviolet (UV) light.[6] Photons can excite the molecule to a higher energy state, initiating degradation reactions.
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Mechanism: While the specific pathway for this molecule is unstudied, related nitrophenols have been shown to degrade into radicals and other byproducts upon UV irradiation.[6] The energy from light can lead to complex reactions, including cleavage of the C-N bond or reactions involving the nitro group itself.
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Causality: The nitro group can absorb UV radiation, and this energy can be channeled into bond-breaking pathways. The presence of organic solvents can sometimes accelerate this process through mechanisms like hydrogen atom abstraction.[9]
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Consequence: Photodegradation can lead to a complex mixture of impurities and a visible change in the material's color (e.g., darkening). It is a critical factor, especially for materials stored in transparent or semi-transparent containers.
The diagram below illustrates the primary degradation pathways.
Caption: Primary degradation routes for the target compound.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, a stringent storage and handling protocol is mandatory. The following recommendations are based on best practices for analogous chemical structures.[2][10][11]
Long-Term Storage
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical reactions, including hydrolysis. This is the standard condition cited for the parent acid.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis. |
| Container | Amber Glass Vial with Tightly Sealed Cap | Protects from light to prevent photodegradation. Glass is inert, and a tight seal prevents moisture ingress.[12] |
| Dessication | Store within a desiccator | Provides a secondary barrier against ambient moisture, which is critical for preventing hydrolysis. |
Handling Workflow
Proper handling is as crucial as correct storage. All manipulations should be performed with the goal of minimizing exposure to detrimental environmental factors.
Caption: A self-validating workflow for handling the compound.
Expertise & Experience: The step of equilibrating the container to room temperature before opening (Step D) is critical and often overlooked. Opening a cold vial immediately exposes the cold solid to moist ambient air, causing water to condense directly onto the compound, significantly increasing the risk of hydrolysis.
Framework for a Comprehensive Stability Study
To formally establish a re-test period or shelf-life, a structured stability study is required, following established industry guidelines such as those from the ICH.[13][14] The purpose of such a study is to provide evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[13]
Experimental Design
A robust study would include long-term, accelerated, and forced degradation conditions.
| Study Type | Storage Condition | Purpose |
| Long-Term | 2-8°C | To establish the re-test period under recommended storage conditions. |
| Accelerated | 25°C / 60% RH & 40°C / 75% RH | To predict the long-term stability profile and identify potential degradation products more quickly.[15] |
| Forced Degradation | Acidic, Basic, Oxidative, Thermal, and Photolytic Stress | To identify the likely degradation products and establish the intrinsic stability of the molecule. This is crucial for developing a stability-indicating analytical method.[16] |
Stability Testing Workflow
Caption: A logical flow for a formal stability study.
Analytical Methodologies for Stability Assessment
A self-validating stability program relies on robust analytical methods capable of separating the intact compound from its potential degradation products.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | The primary technique for determining assay (potency) and purity . A reverse-phase C18 column is typically a good starting point. The method must be "stability-indicating," meaning it can resolve the main peak from all known degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used during forced degradation studies to identify the mass of unknown impurity peaks. This is essential for confirming the structure of degradation products, such as the hydrolyzed parent acid. |
| Karl Fischer Titration | To determine the water content of the solid material. An increase in water content over time can indicate improper storage or packaging failure. |
| Visual Appearance | A simple but important test to note any changes in the color or physical state of the material over time. |
Conclusion
The stability of Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is intrinsically linked to its molecular structure. The ethyl ester and nitroaromatic functionalities represent the most probable sites of degradation via hydrolysis and photolysis, respectively. By implementing a rigorous storage protocol centered on cold (2-8°C), dry, and dark conditions , researchers can effectively preserve the integrity of this valuable synthetic intermediate. For drug development professionals, conducting formal stability studies according to ICH guidelines is a mandatory step to ensure the quality, safety, and efficacy of any resulting product. The protocols and insights provided in this guide serve as a robust framework for achieving these objectives.
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Seth-Smith, H. M. B., & Edwards, R. (2006). Bacterial pathways for degradation of nitroaromatics. Chemical Society Reviews, 35(10), 962-971. Retrieved from [Link]
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van der Goot, A. J., et al. (1997). Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 48(4), 435-442. Retrieved from [Link]
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Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1481. Retrieved from [Link]
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Physical Chemistry Chemical Physics. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]
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Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
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